Methyl 3-fluoro-4-propoxybenzoate
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Overview
Description
Methyl 3-fluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a fluorine atom and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 3-fluoro-4-propoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for detecting biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-propoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and propoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
Methyl 4-fluoro-3-methoxybenzoate: Similar structure but with different positions of the fluorine and methoxy groups.
Uniqueness
Methyl 3-fluoro-4-propoxybenzoate is unique due to the presence of the propoxy group, which can impart different physicochemical properties and reactivity compared to its methoxy analogs. This uniqueness can be exploited in various chemical syntheses and applications .
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-fluoro-4-propoxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
DHJJMHYZOQLDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
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